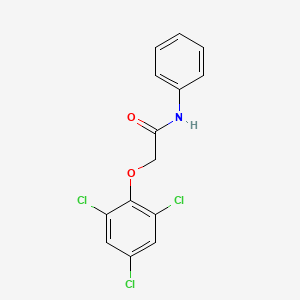

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide

説明

製法

合成経路と反応条件

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドの合成は、通常、2,4,6-トリクロロフェノールとフェニルアセトアミドを特定の条件下で反応させることから始まります。この反応は、通常、水酸化ナトリウムなどの塩基と、エタノールなどの溶媒の存在下で行われます。 反応混合物を数時間還流加熱して、反応を完了させます.

工業生産方法

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と溶媒を使用し、反応条件は、最大収率と純度が得られるように最適化されています。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます.

化学反応解析

反応の種類

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドは、特にトリクロロフェノキシ基において、求核置換反応を起こす可能性があります.

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主要な生成物

酸化: 対応するカルボン酸の生成。

還元: アミンの生成。

置換: 置換フェノキシアセトアミドの生成.

科学研究への応用

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドは、次のような様々な科学研究分野で使用されています。

化学: 有機合成における試薬として、また、より複雑な分子の合成のための前駆体として。

生物学: 酵素阻害やタンパク質相互作用に関する研究において。

医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。

特性

CAS番号 |

626239-01-8 |

|---|---|

分子式 |

C14H10Cl3NO2 |

分子量 |

330.6 g/mol |

IUPAC名 |

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide |

InChI |

InChI=1S/C14H10Cl3NO2/c15-9-6-11(16)14(12(17)7-9)20-8-13(19)18-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19) |

InChIキー |

STLINPJTOKHSCB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,4,6-trichlorophenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxyacetamides.

科学的研究の応用

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

作用機序

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関係しています。この化合物は、活性部位に結合するか、酵素のコンフォメーションを変えることで、酵素活性を阻害することができます。 この相互作用は、様々な生化学経路の調節につながり、結果として、化合物の観察された生物学的効果をもたらします .

類似化合物との比較

類似化合物

- N-フェニル-2-(2,4,5-トリクロロフェノキシ)アセトアミド

- N-フェニル-2-(2,4-ジクロロフェノキシ)アセトアミド

- N-フェニル-2-(2,6-ジクロロフェノキシ)アセトアミド

独自性

N-フェニル-2-(2,4,6-トリクロロフェノキシ)アセトアミドは、フェノキシ基に3つの塩素原子が存在するため、その化学反応性と生物活性に大きな影響を与えます。 この構造的特徴は、他の類似化合物との差別化を図るものであり、科学研究における特定の用途に貢献しています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。